An In-depth Technical Guide to (S)-3-hydroxypiperidin-2-one: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (S)-3-hydroxypiperidin-2-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxypiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized piperidinone, it serves as a versatile chiral building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies. Detailed experimental protocols and analytical workflows are presented to facilitate its practical application in a research and development setting.
Chemical Properties and Structure
(S)-3-hydroxypiperidin-2-one, a derivative of piperidine, possesses a stereocenter at the C3 position, rendering it a chiral molecule. Its chemical and physical properties are summarized below.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| Appearance | Off-white powder | |
| Melting Point | 144-146 °C | |
| Boiling Point (Predicted) | 352.3 ± 35.0 °C | |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | |
| pKa (Predicted) | 12.82 ± 0.20 | |
| Storage Temperature | 2-8 °C |
Structural Information
| Identifier | Value |
| IUPAC Name | (3S)-3-hydroxypiperidin-2-one |
| CAS Number | 74954-71-5 |
| SMILES | O=C1NCCC[C@H]1O |
| InChI Key | InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 |
Synthesis of (S)-3-hydroxypiperidin-2-one
The synthesis of (S)-3-hydroxypiperidin-2-one is not widely reported directly. A common and efficient strategy involves the synthesis of its N-Boc protected precursor, (S)-N-Boc-3-hydroxypiperidine, followed by deprotection and oxidation. The enzymatic asymmetric reduction of N-Boc-3-piperidone is a preferred method for obtaining the chiral precursor with high enantiomeric excess.
Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine
This protocol is adapted from methodologies employing a ketoreductase (KRED) for the stereoselective reduction of the ketone.
Materials:
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N-Boc-3-piperidone
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Ketoreductase (e.g., KRED-110)
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NADH or NADPH as a cofactor
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Glucose dehydrogenase (GDH) for cofactor regeneration (optional)
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D-Glucose (if using GDH)
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Phosphate buffer (e.g., 100 mM, pH 7.0)
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Isopropyl alcohol (IPA) or other suitable solvent for the substrate
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Ethyl acetate
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Anhydrous sodium sulfate
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Celite
Procedure:
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Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer. Add glucose and NAD(P)H.
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Enzyme Addition: Add glucose dehydrogenase (if applicable) and the ketoreductase to the buffer solution.
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Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible solvent like IPA and add it to the reaction mixture.
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Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by TLC or HPLC.
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the enzyme.
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Extraction: Extract the filtrate with ethyl acetate.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
Experimental Protocol: Deprotection of (S)-N-Boc-3-hydroxypiperidine
Materials:
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(S)-N-Boc-3-hydroxypiperidine
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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Dissolution: Dissolve (S)-N-Boc-3-hydroxypiperidine in dichloromethane.
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Acid Addition: Add an excess of the acidic solution (e.g., TFA or HCl in dioxane) to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction and monitor its completion using TLC.
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Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with dichloromethane.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentration: Remove the solvent under reduced pressure to obtain (S)-3-hydroxypiperidine.
Note: The subsequent oxidation of the secondary amine in (S)-3-hydroxypiperidine to the lactam (S)-3-hydroxypiperidin-2-one would require an additional selective oxidation step, which is not well-documented in the readily available literature for this specific substrate and would likely require significant methods development.
Biological Activity and Signaling Pathways
The direct biological activity and specific signaling pathway involvement of (S)-3-hydroxypiperidin-2-one are not extensively documented in publicly available literature. However, the piperidine and piperidinone scaffolds are prevalent in a vast array of biologically active molecules and approved drugs.[1]
Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to:
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Antipsychotic: Many antipsychotic drugs feature a piperidine moiety that interacts with dopamine and serotonin receptors.[2]
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Antimicrobial: Certain piperidine derivatives have shown potent antibacterial and antifungal properties.[3]
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Analgesic: The piperidine ring is a core structure in many opioid analgesics.
The introduction of a hydroxyl group and a lactam functionality, as in (S)-3-hydroxypiperidin-2-one, provides key hydrogen bonding features that can facilitate interactions with biological targets such as enzymes and receptors. It is plausible that this compound could serve as a starting point for the development of novel therapeutics in the aforementioned areas. Further pharmacological screening is required to elucidate its specific biological functions.
Experimental Workflows and Visualizations
General Synthesis and Deprotection Workflow
The following diagram illustrates the logical flow from the precursor to the deprotected intermediate.
Caption: General workflow for the synthesis of (S)-3-hydroxypiperidine.
Analytical Characterization Workflow
A typical workflow for the analytical characterization of a chiral small molecule like (S)-3-hydroxypiperidin-2-one is depicted below.
Caption: Workflow for the analytical characterization of chiral molecules.
Conclusion
(S)-3-hydroxypiperidin-2-one is a valuable chiral intermediate with potential applications in drug discovery and development. This guide has provided a detailed overview of its chemical properties, structure, and a plausible synthetic route via its N-Boc protected precursor. While direct biological activity data for this specific compound is scarce, the prevalence of the piperidinone scaffold in pharmacologically active agents suggests that it is a promising candidate for further investigation. The provided experimental outlines and workflows offer a practical starting point for researchers and scientists working with this and similar chiral molecules.
